molecular formula C16H14O2 B8130241 4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde

4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde

Cat. No.: B8130241
M. Wt: 238.28 g/mol
InChI Key: QAOLPAIKBVZLRD-UHFFFAOYSA-N
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Description

4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde is an organic compound characterized by the presence of a naphthalene ring substituted with an aldehyde group and a pent-2-yn-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde typically involves the reaction of 4-hydroxy-1-naphthaldehyde with pent-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium hydride in DMF at elevated temperatures for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pent-2-yn-1-yloxy group can participate in click chemistry reactions, facilitating the formation of triazoles and other heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pent-2-yn-1-yloxy)-1-naphthaldehyde is unique due to the combination of its naphthalene ring, aldehyde group, and pent-2-yn-1-yloxy substituent.

Properties

IUPAC Name

4-pent-2-ynoxynaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-2-3-6-11-18-16-10-9-13(12-17)14-7-4-5-8-15(14)16/h4-5,7-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOLPAIKBVZLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCOC1=CC=C(C2=CC=CC=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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